![molecular formula C12H8BrNO2S B1525891 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 1282168-23-3](/img/structure/B1525891.png)
6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid
説明
“6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid” is a versatile chemical compound used in various scientific research applications. It plays a significant role in drug discovery and synthesis, providing insights into molecular interactions and potential therapeutic benefits. The compound has a molecular formula of C12H8BrNO2S and a molecular weight of 310.17 .
Molecular Structure Analysis
The molecular structure of “6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid” includes a bromophenyl group attached to a pyridine ring via a sulfanyl linkage, with a carboxylic acid group on the pyridine ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.科学的研究の応用
-
Synthesis and Structural Characterization of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Application: In this work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Method: The structures were optimized at the APF-D/6-311++G (d,p) level of theory, and the frontier molecular orbitals (HOMO and LUMO) were analyzed .
- Results: The experimental and computed infrared spectra were compared, and the high thermal stability of the novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .
-
Synthesis and Anti-Fungal Activity of Pyridine Derivatives
- Application: A series of pyridine derivatives were prepared and evaluated for their antibacterial and antifungal activities .
- Method: The title compounds were prepared by condensation of substituted aromatic aldehydes .
- Results: Among the synthesized compounds, some have shown good anti-fungal activity and Anti-Microbial Activity when compared to reference drugs Ketoconazole and Chloramphenicol .
-
Pyridine-2-carboxylic acid as an Effectual Catalyst for Rapid Multi-component Reactions
- Application: Pyridine-2-carboxylic acid was used as a catalyst in multi-component reactions .
- Method: The reaction was compared with other catalysts such as acetic acid, ferric chloride, betaine–oxalic acid and betaine–succinic acid .
- Results: Pyridine-2-carboxylic acid showed superior catalytic efficiency, completing the reaction in less time compared to other catalysts .
-
Synthesis and Structural Characterization of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Application: Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Method: The structures were optimized at the APF-D/6-311++G (d,p) level of theory, and the frontier molecular orbitals (HOMO and LUMO) were analyzed .
- Results: The experimental and computed infrared spectra were compared, and the high thermal stability of the novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .
-
Thiazoles: Having Diverse Biological Activities
- Application: Thiazoles, which can be synthesized from pyridine carboxylic acids, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Method: A series of thiazole derivatives were synthesized and evaluated for their biological activities .
- Results: Some of the synthesized compounds have shown good anti-fungal activity and Anti-Microbial Activity when compared to reference drugs Ketoconazole and Chloramphenicol .
-
Pyridine-2-carboxylic acid as an Effectual Catalyst for Rapid Multi-component Reactions
- Application: Pyridine-2-carboxylic acid was used as a catalyst in multi-component reactions .
- Method: The reaction was compared with other catalysts such as acetic acid, ferric chloride, betaine–oxalic acid and betaine–succinic acid .
- Results: Pyridine-2-carboxylic acid showed superior catalytic efficiency, completing the reaction in less time compared to other catalysts .
-
Synthesis and Structural Characterization of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Application: Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes .
- Method: The structures were optimized at the APF-D/6-311++G (d,p) level of theory, and the frontier molecular orbitals (HOMO and LUMO) were analyzed .
- Results: The experimental and computed infrared spectra were compared, and the high thermal stability of the novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods .
-
Thiazoles: Having Diverse Biological Activities
- Application: Thiazoles, which can be synthesized from pyridine carboxylic acids, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Method: A series of thiazole derivatives were synthesized and evaluated for their biological activities .
- Results: Some of the synthesized compounds have shown good anti-fungal activity and Anti-Microbial Activity when compared to reference drugs Ketoconazole and Chloramphenicol .
-
Pyridine-2-carboxylic acid as an Effectual Catalyst for Rapid Multi-component Reactions
- Application: Pyridine-2-carboxylic acid was used as a catalyst in multi-component reactions .
- Method: The reaction was compared with other catalysts such as acetic acid, ferric chloride, betaine–oxalic acid and betaine–succinic acid .
- Results: Pyridine-2-carboxylic acid showed superior catalytic efficiency, completing the reaction in less time compared to other catalysts .
特性
IUPAC Name |
6-(3-bromophenyl)sulfanylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-8-3-1-4-9(7-8)17-11-6-2-5-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXNVLMOGCIQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



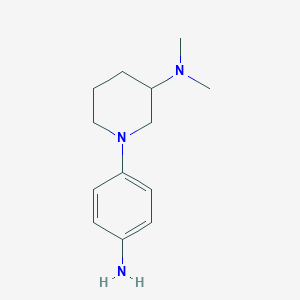
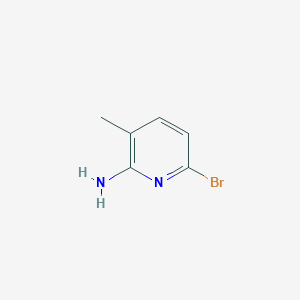
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
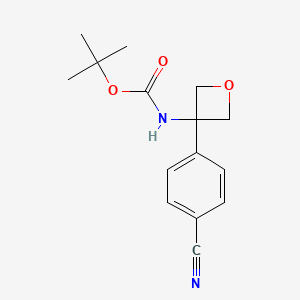
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)
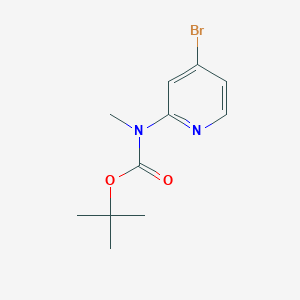
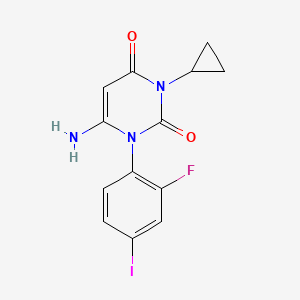
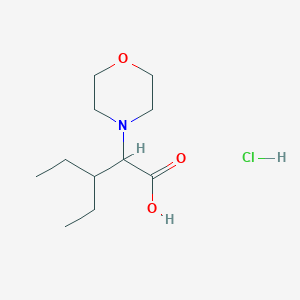
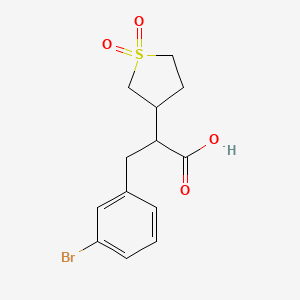
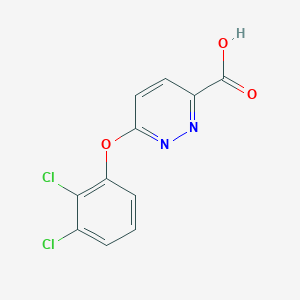
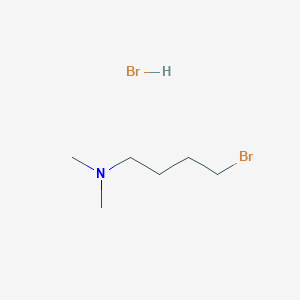
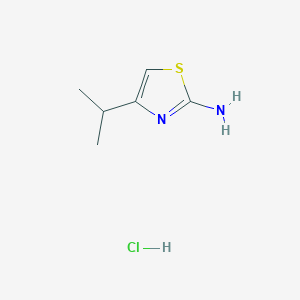
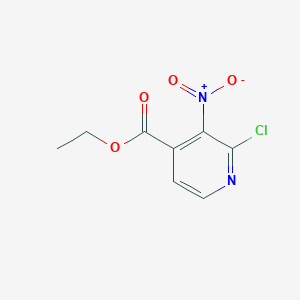
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)